![molecular formula C22H25N3O4S2 B15109667 N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15109667.png)
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine sulfonyl group, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the morpholine sulfonyl group, and the attachment of the methoxyethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of efficient catalysts, minimizing waste, and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline: shares similarities with other thiazole-based compounds and morpholine derivatives.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H25N3O4S2 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H25N3O4S2/c1-28-13-12-25-21(17-30-22(25)23-19-7-3-2-4-8-19)18-6-5-9-20(16-18)31(26,27)24-10-14-29-15-11-24/h2-9,16-17H,10-15H2,1H3 |
InChI Key |
YGTIUKVKUUVAFD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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